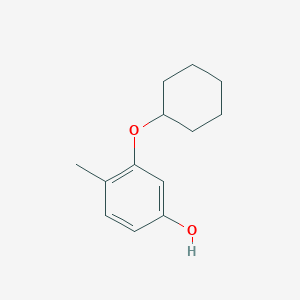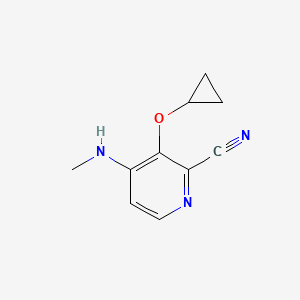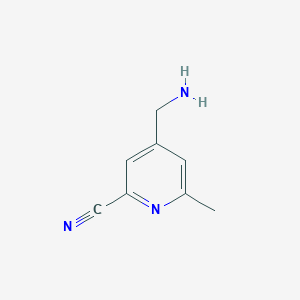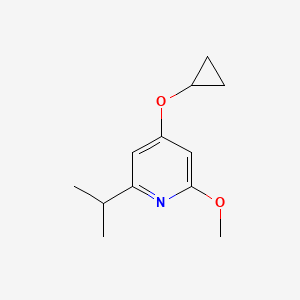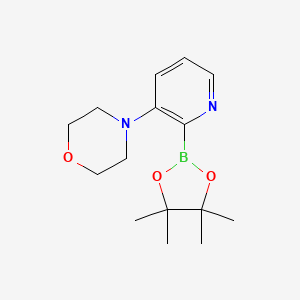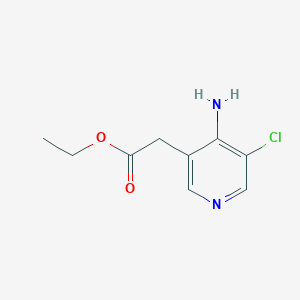
Ethyl (4-amino-5-chloropyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-amino-5-chloropyridin-3-YL)acetate is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features both amino and chloro substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-amino-5-chloropyridin-3-YL)acetate typically involves the esterification of 4-amino-5-chloropyridine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The reaction can be represented as follows:
4-amino-5-chloropyridine-3-carboxylic acid+ethanolcatalystEthyl (4-amino-5-chloropyridin-3-YL)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反応の分析
Types of Reactions
Ethyl (4-amino-5-chloropyridin-3-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include azido or thiol derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
科学的研究の応用
Ethyl (4-amino-5-chloropyridin-3-YL)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl (4-amino-5-chloropyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its amino group can form hydrogen bonds with active sites of enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
Ethyl (4-amino-5-bromopyridin-3-YL)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (4-amino-5-fluoropyridin-3-YL)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl (4-amino-5-methylpyridin-3-YL)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl (4-amino-5-chloropyridin-3-YL)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
ethyl 2-(4-amino-5-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-8(13)3-6-4-12-5-7(10)9(6)11/h4-5H,2-3H2,1H3,(H2,11,12) |
InChIキー |
HZCZGEUIPYLHBA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=CC(=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


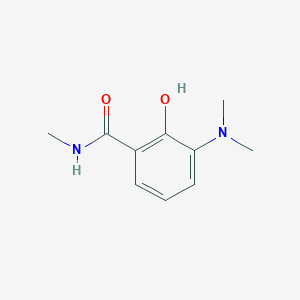
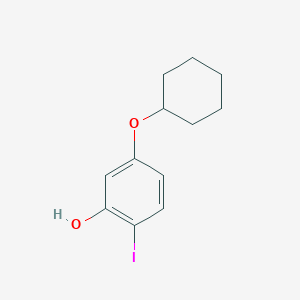


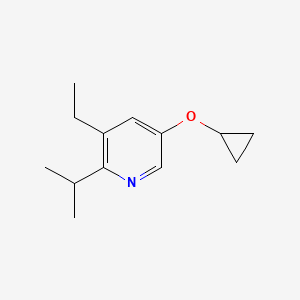
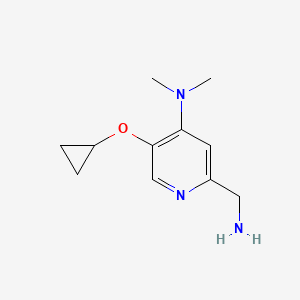

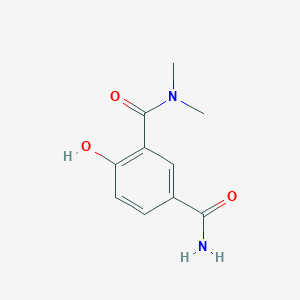
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
